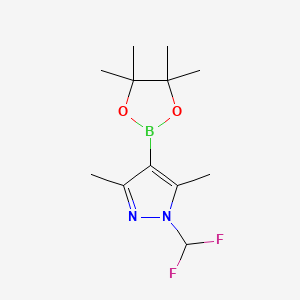

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17360664

Molecular Formula: C12H19BF2N2O2

Molecular Weight: 272.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19BF2N2O2 |

|---|---|

| Molecular Weight | 272.10 g/mol |

| IUPAC Name | 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3 |

| Standard InChI Key | OEPGTRGJBQTXIA-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound (C₁₂H₁₉BF₂N₂O₂; MW 272.10 g/mol) consists of a pyrazole ring substituted at positions 1, 3, 4, and 5 . Key structural elements include:

-

Position 1: A difluoromethyl group (-CF₂H), which introduces electronegativity and metabolic stability.

-

Positions 3 and 5: Methyl groups (-CH₃) that sterically shield the pyrazole ring.

-

Position 4: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester facilitating cross-coupling reactions.

The canonical SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C) confirms the connectivity, while the InChIKey (OEPGTRGJBQTXIA-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Electronic Effects

-

The difluoromethyl group withdraws electron density via inductive effects, polarizing the pyrazole ring and enhancing electrophilic substitution reactivity .

-

The boronic ester acts as a Lewis acid, coordinating to nucleophiles in cross-coupling reactions. Its dioxaborolane ring stabilizes the boron center, preventing hydrolysis under ambient conditions .

Synthesis and Reaction Pathways

Catalytic Borylation Strategies

Synthesis typically involves iridium-catalyzed borylation of prefunctionalized pyrazoles. For example, Larsen and Hartwig demonstrated that bis(pinacolato)diboron reacts with halogenated pyrazoles in tetrahydrofuran at 80°C under inert conditions :

Key parameters:

-

Catalyst: (1,5-cyclooctadiene)(methoxy)iridium(I) dimer.

-

Ligand: 3,4,7,8-Tetramethyl-o-phenanthroline.

-

Reaction Time: 16 hours.

Alternative Routes

-

Direct functionalization: Electrophilic substitution on pre-borylated pyrazoles using fluoromethylation agents like CHF₂Cl .

-

Protodeboronation avoidance: Steric shielding from the tetramethyl dioxaborolane group prevents undesired protodeboronation during storage .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation with aryl halides under palladium catalysis. For instance:

Fluorinated Building Blocks

The difluoromethyl group serves as a bioisostere for hydroxyl or methyl groups, improving drug candidates’ pharmacokinetic profiles. Notable examples include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume